molecular formula C12H9Cl2NO B1356435 3-Chloro-4-(3-chlorophenoxy)aniline CAS No. 84865-99-6

3-Chloro-4-(3-chlorophenoxy)aniline

Cat. No.: B1356435
CAS No.: 84865-99-6
M. Wt: 254.11 g/mol
InChI Key: HSMSLPVEQDFVRH-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, featuring both chloro and phenoxy substituents

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(3-chlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its antimalarial activity when combined with artesunate . The compound interacts with enzymes involved in the metabolic pathways of parasites, inhibiting their growth and proliferation. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and disrupting the normal biochemical processes of the parasites.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mammalian cells, the compound has shown cytotoxic effects, indicating its potential to disrupt cellular processes . Additionally, it has been observed to affect the viability of parasite cells, further demonstrating its impact on cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the natural substrate for binding to the enzyme’s active site . This inhibition can lead to a decrease in the enzyme’s activity, thereby affecting the overall biochemical pathways in which the enzyme is involved.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various laboratory conditions, maintaining its activity over time . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on cellular processes, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits therapeutic effects, such as antimalarial activity, without significant toxicity . At higher dosages, toxic or adverse effects have been observed, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism often involves its conversion into active metabolites that can exert biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, affecting its overall impact on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications can influence its localization, affecting its interaction with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with 3-chloro-4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Reaction Conditions:

    Reactants: 3-chlorophenol, 3-chloro-4-nitroaniline

    Base: Potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Reduction: Catalytic hydrogenation or using a reducing agent like iron powder in acidic medium

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-chlorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder in hydrochloric acid

    Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Formation of quinones or chlorinated quinones

    Reduction: Formation of this compound from nitro precursors

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

3-Chloro-4-(3-chlorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(3-chlorophenoxy)aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary, but common targets include enzymes involved in metabolic processes or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 3-Chloro-4-(4-chlorophenoxy)aniline
  • 4-(3-Chlorophenoxy)aniline

Comparison

Compared to similar compounds, 3-Chloro-4-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. For instance, the presence of two chloro groups and a phenoxy group can enhance its lipophilicity and potentially its ability to cross cell membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSLPVEQDFVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589740
Record name 3-Chloro-4-(3-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84865-99-6
Record name 3-Chloro-4-(3-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 3 Step 2: A suspension of iron (5.07 mmol, 283 mg), acetic acid (1.22 mmol, 70 μL) and of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol, 288 mg) in water/EtOH (1:1, 8 mL) was stirred at 80° C. for 30 minutes. After evaporation of EtOH, the aqueous phase was basified with a saturated solution of NaHCO3 and was extracted with AcOEt. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure to yield 3-chloro-4-(3-chlorophenoxy)aniline (1.02 mmol, 258 mg, 100%) as a solid. The product was used without further purification.
Quantity
288 mg
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Name
Quantity
283 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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